molecular formula C23H17ClN2O4 B2407752 3-(3-chlorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887894-23-7

3-(3-chlorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2407752
CAS RN: 887894-23-7
M. Wt: 420.85
InChI Key: DDHNTRUFSCBEAJ-UHFFFAOYSA-N
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Description

3-(3-chlorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, also known as CBPC, is a synthetic compound that has been studied for its potential applications in scientific research. CBPC belongs to the class of benzofuran derivatives, which have been shown to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Derivative Compounds

  • Novel benzofuran derivatives have been synthesized for potential applications as anti-inflammatory and analgesic agents. These include a variety of heterocyclic compounds derived from benzodifuranyl structures, showing promising results in inhibiting cyclooxygenase enzymes and displaying analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Biological Evaluation and Activity

  • New benzofuran carboxamide derivatives were synthesized and evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities. Characterization techniques like NMR, IR, Mass, and X-ray crystallography were employed for these compounds (Lavanya et al., 2017).
  • Benzofuran-2-carboxamide derivatives have been investigated for their neuroprotective and antioxidant effects. Certain derivatives showed considerable protection against excitotoxic neuronal cell damage and exhibited potent antioxidant activities, suggesting their potential in neuroprotective applications (Cho et al., 2015).

Synthesis and Antimicrobial Screening

  • A series of 2-azetidinone derivatives integrated with benzofuran moieties were synthesized and screened for their in vitro antimicrobial activities against various pathogenic bacteria, demonstrating potential as antimicrobial agents (Idrees et al., 2020).

Conformational Studies

  • N′-p-Halobenzoyl derivatives of benzofuran compounds were studied for their structural and conformational properties, contributing to a better understanding of their chemical behavior and potential applications (Burgos et al., 1992).

Supramolecular Packing and Structural Analysis

  • Benzofuran compounds have been explored for their supramolecular packing motifs, revealing new organizational modes and potential applications in material sciences and molecular design (Lightfoot et al., 1999).

Inhibition of Cell Adhesion and Anti-Inflammatory Applications

  • Certain benzofuran derivatives have shown the ability to inhibit cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1, suggesting their potential as anti-inflammatory agents (Boschelli et al., 1995).

Antituberculosis and Antibacterial Studies

  • Studies on benzofuran-2-carbohydrazide derivatives have indicated their potential in antituberculosis applications, demonstrating the diverse biological activities of benzofuran compounds (Thorat et al., 2016).

Dopamine Antagonism and Psychotropic Effects

  • Substituted benzamides, related to the benzofuran structure, have been studied for their anti-emetic and anti-psychotic properties, indicating the potential use of benzofuran derivatives in neuropsychiatric treatment (Elliott et al., 1976).

properties

IUPAC Name

3-[(3-chlorobenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-29-17-9-5-8-16(13-17)25-23(28)21-20(18-10-2-3-11-19(18)30-21)26-22(27)14-6-4-7-15(24)12-14/h2-13H,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHNTRUFSCBEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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